molecular formula C10H17IO2 B1405211 Ethyl 2-(4-iodocyclohexyl)acetate CAS No. 1521255-68-4

Ethyl 2-(4-iodocyclohexyl)acetate

Cat. No. B1405211
M. Wt: 296.14 g/mol
InChI Key: PMWLMDGASBSEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodocyclohexyl)acetate is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 . It is used as a building block in various research applications .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-iodocyclohexyl)acetate consists of an ethyl acetate moiety (CCOC(=O)) attached to a 4-iodocyclohexyl group (CC1CCC(I)CC1) .


Physical And Chemical Properties Analysis

Ethyl 2-(4-iodocyclohexyl)acetate is a clear, colorless liquid . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Application in Beta-Amino Zinc Reagent Synthesis : Ethyl acetate is used in the synthesis of 4-Iodo-3-(2,2,2-trifluoro-acetylamino)-butyric acid methyl ester, indicating its utility in complex chemical synthesis processes (Jackson, Rilatt, & Murray, 2003).

  • In Microextraction and Chromatography : It assists in the microextraction of tetracyclines from water samples, enhancing extraction efficiencies in high-performance liquid chromatography (Du et al., 2014).

  • Suzuki Coupling Reactions : Ethyl acetate is used in green Suzuki coupling reactions, a process significant in the synthesis of pharmaceutical compounds, including those with anti-arthritic potential (Costa et al., 2012).

  • In Synthesizing Antimicrobial Agents : It serves as a crucial reagent in synthesizing novel coumarin derivatives with potential antimicrobial activities (Medimagh-Saidana et al., 2015).

  • Production of Ethyl Acetate via Microbial Processes : The microbial production of ethyl acetate, an environmentally friendly solvent, is explored in biotechnological research. This process is seen as a sustainable alternative to current production methods (Zhang et al., 2020).

Analytical and Environmental Chemistry

  • In Polymerization Processes : Ethyl acetate is used in controlled/living radical polymerization of vinyl acetate, enabling the synthesis of polymers with predetermined molecular weight and low polydispersity (Iovu & Matyjaszewski, 2003).

  • Environmental Solvent Applications : It is applied in alkene and alkyne oxidative cleavage reactions as an environmentally acceptable solvent (Griffith & Kwong, 2003).

  • In Mass Spectrometry Analysis : Ethyl acetate is investigated in the ionization and dissociation of isomers in mass spectrometry, providing insights into chemical reactions under strong laser pulses (Liu et al., 2009).

  • As an Acetyl Surrogate in Organic Synthesis : Ethyl acetate, in the presence of iodine, is used as an acetylating agent in the synthesis of various organic compounds, demonstrating its chemoselective properties (Basumatary & Bez, 2017).

  • Catalysis in Esterification Reactions : It plays a role in esterification reactions, as seen in the synthesis of ethyl acetate using sodium bisulfate as a catalyst (Yu-hong, 2005).

Safety And Hazards

Ethyl 2-(4-iodocyclohexyl)acetate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

ethyl 2-(4-iodocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLMDGASBSEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-iodocyclohexyl)acetate

Synthesis routes and methods

Procedure details

To a mixture of 2-(4-hydroxycyclohexyl)acetic acid ethyl ester (3 g, 16.1 mmol), iodine (6.13 g, 24.2 mmol), imidazole (1.64 g, 24.2 mmol), and triphenylphosphine (6.34 g, 24.2 mmol) was added dichloromethane (100 mL) at room temperature under nitrogen atmosphere. The resulting brown suspension was stirred for 15 h at which time TLC analysis indicated the absence of starting material. Then, the solvent was removed under vacuum and most of the residue was dissolved in ethyl acetate (˜500 mL) and some of the residue was not dissolved which was found to be Ph3PO by 1H NMR. The ethyl acetate solution was washed two times with a solution of water and methanol (3:1) to remove the remaining triphenylphosphineoxide and then washed with brine solution. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated to give the crude residue which was purified using an ISCO (120 g) column chromatography eluting with ethyl acetate in hexanes (0-50%). The desired fractions were combined and the solvent was removed under vacuum to obtain 2-(4-iodocyclohexyl)acetic acid ethyl ester (3.39 g, 71.1% yield) as a viscous light yellow oil. 1H NMR of this product indicated that it contained 30-40% of elimination product (olefin) which was not separable on TLC.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-iodocyclohexyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-iodocyclohexyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-iodocyclohexyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-iodocyclohexyl)acetate
Reactant of Route 5
Ethyl 2-(4-iodocyclohexyl)acetate
Reactant of Route 6
Ethyl 2-(4-iodocyclohexyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.